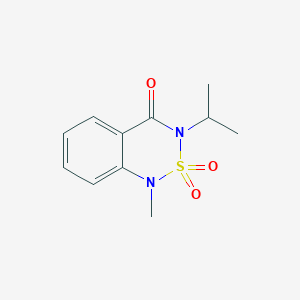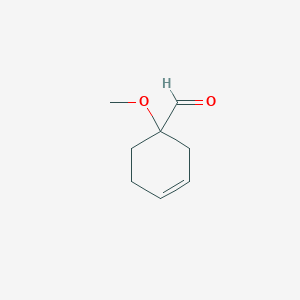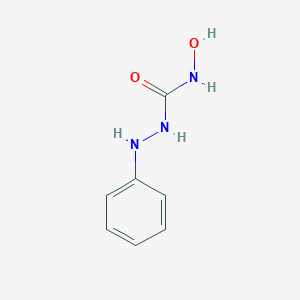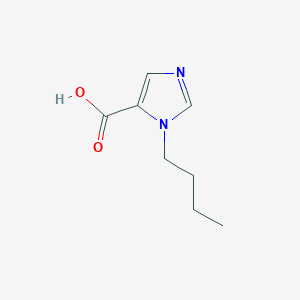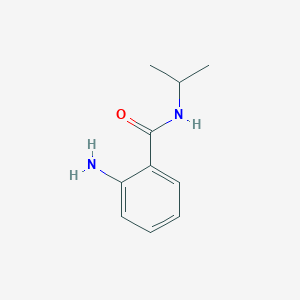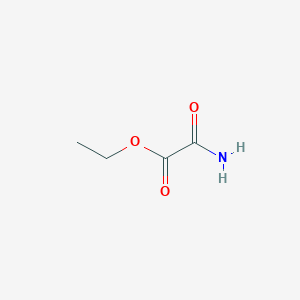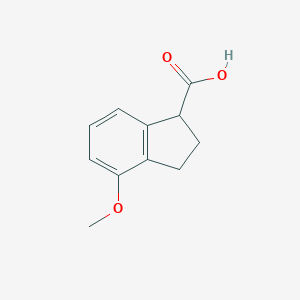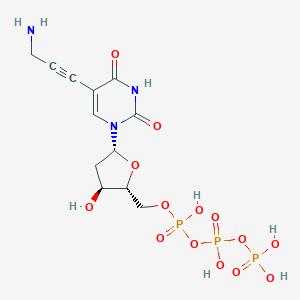
ap-dUTP
Vue d'ensemble
Description
Aminoallyl dUTP (ap-dUTP) is a molecule that can be used to produce amine-modified DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR . The amine-modified DNA can then be labeled with any amine-reactive dye or hapten .
Synthesis Analysis
In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .
Applications De Recherche Scientifique
Rolling Circle Amplification (RCA)
ap-dUTP is utilized in RCA, a method that amplifies DNA with exceptional sensitivity. This application is crucial for detecting low-concentration molecules by signal amplification through nucleic acid magnification. Modified dUTPs like sulfo-cyanine3-dUTP have shown high incorporation effectiveness, which is essential for the detection of RCA products .
Polymerase Chain Reaction (PCR) Efficiency
Research has shown that non-covalent interactions between dUTP C5-substituents and DNA polymerase can decrease PCR efficiency. Modified dUTPs with bulky functional groups have been studied, revealing that an increase in non-covalent bonds between the substituents and the DNA polymerase correlates with a decrease in PCR efficiency .
Enzymatic Activity Regulation
The study of dUTP derivatives with new polymerase-specific properties has led to insights into regulating enzyme activity. By analyzing the efficiency of PCR amplification with modified dUTPs and comparing it with molecular modeling, researchers can predict the impact of non-covalent interactions on enzyme activity .
DNA Integrity Maintenance
Human dUTPase, which hydrolyzes dUTP to yield dUMP and PPi, is essential for maintaining DNA integrity in dividing cells. It controls the cellular levels of dTTP/dUTP, preventing high rates of uracil incorporation into DNA, which can lead to cell death .
Base Excision Repair (BER) Pathway
A unique AP endonuclease from Deinococcus radiodurans has been found to possess AP endonuclease, 3′-phosphodiesterase, 3′-phosphatase, and 3′–5′ exonuclease activities. This enzyme is involved in the BER pathway, which is crucial for maintaining genome stability by repairing apurinic/apyrimidinic sites in DNA .
Cancer Chemotherapy
dUTPase’s role in desensitizing tumors to drugs that inhibit the thymidylate synthase pathway makes it a potential target for anticancer chemotherapeutic strategies. Up-regulated dUTPase can act as a survival factor for tumor cells, highlighting its significance in cancer research .
Fluorescent Labeling in Nucleic Acid Detection
Modified dUTPs are used for fluorescent labeling in nucleic acid detection methods. The effectiveness of fluorescently labeled nucleotides for direct incorporation into single-stranded DNA during amplification allows for the detection of the RCA product by its fluorescence .
Molecular Modeling and Drug Design
The study of dUTP derivatives provides valuable information for drug design. By understanding the interactions between modified dUTPs and DNA polymerases, researchers can create inhibitors that target pathogenic bacteria and viruses without affecting higher organisms .
Mécanisme D'action
Target of Action
The primary target of ap-dUTP is the enzyme dUTPase . This enzyme is responsible for the hydrolysis of dUTP to dUMP within cells . It plays a crucial role in maintaining DNA integrity in dividing cells .
Mode of Action
ap-dUTP interacts with its target, dUTPase, by being incorporated into the enzyme’s active site . The dUTPase enzymatic cycle consists of at least four distinct steps :
Biochemical Pathways
The action of ap-dUTP affects the biochemical pathway of pyrimidine metabolism . It provides dUMP for thymidylate biosynthesis . In addition, it is involved in the repair of spontaneous AP sites and 3′-blocked single strand breaks (SSBs) resulting from the chemical or enzymatic (AP lyase) cleavage of AP sites in DNA .
Pharmacokinetics
It’s important to note that the compound’s interaction with its target, dUTPase, and its incorporation into DNA would be key factors influencing its pharmacokinetic properties .
Result of Action
The action of ap-dUTP results in the production of amine-modified DNA . This can then be labeled with any amine-reactive dye or hapten . The action of ap-dUTP is essential in maintaining DNA integrity in dividing cells . It prevents high rates of uracil incorporation into newly synthesized DNA .
Propriétés
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMXKBIBMKBL-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ap-dUTP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
